molecular formula C21H14N4OS B3619213 2-({4-CYANOBENZO[B]1,6-NAPHTHYRIDIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE CAS No. 506429-47-6

2-({4-CYANOBENZO[B]1,6-NAPHTHYRIDIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE

Cat. No.: B3619213
CAS No.: 506429-47-6
M. Wt: 370.4 g/mol
InChI Key: JDWIUIBKOKGHFA-UHFFFAOYSA-N
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Description

2-({4-Cyanobenzo[b]1,6-naphthyridin-3-yl}sulfanyl)-N-phenylacetamide is a structurally complex molecule featuring a benzo[b]1,6-naphthyridine core substituted with a cyano group at position 4 and a sulfanyl (-S-) linkage at position 3, connected to an N-phenylacetamide moiety. The sulfanyl group and electron-withdrawing cyano substituent may influence electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

2-(4-cyanobenzo[b][1,6]naphthyridin-3-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c22-11-17-20-15(10-14-6-4-5-9-18(14)25-20)12-23-21(17)27-13-19(26)24-16-7-2-1-3-8-16/h1-10,12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWIUIBKOKGHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361664
Record name Acetamide, 2-[(4-cyanobenzo[b][1,6]naphthyridin-3-yl)thio]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506429-47-6
Record name Acetamide, 2-[(4-cyanobenzo[b][1,6]naphthyridin-3-yl)thio]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-CYANOBENZO[B]1,6-NAPHTHYRIDIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through the cyclization of appropriate precursors, such as 2-amino-5-cyanobenzoic acid, under specific conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be introduced through acylation reactions using phenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-CYANOBENZO[B]1,6-NAPHTHYRIDIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in acetone.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thiol reagents for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the naphthyridine ring.

    Reduction: Reduced forms of the cyano and sulfanyl groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-({4-CYANOBENZO[B]1,6-NAPHTHYRIDIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological targets and its effects on cellular pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-CYANOBENZO[B]1,6-NAPHTHYRIDIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of N-Phenylacetamide Derivatives

Compound Core Structure Key Substituents Pharmacological Activity
Target Compound Benzo[b]1,6-naphthyridine 4-cyano, 3-sulfanyl Not reported
6b (triazole-naphthyloxy) Triazole 2-nitro phenyl, naphthyloxy Not reported
35 (piperazinyl sulfonamide) Phenylacetamide 4-piperazinyl sulfonyl Analgesic (≈ paracetamol)
N-(4-Methoxyphenyl) Phenylacetamide 4-methoxy Bactericidal/Fungicidal

Table 2: Spectroscopic Data

Compound IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ ppm)
Target Compound ~1670–1680 (expected) ~10.8 (–NH, expected)
6b 1682 10.79 (–NH), 8.36 (triazole)
6c 1676 11.02 (–NH), 8.40 (triazole)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({4-CYANOBENZO[B]1,6-NAPHTHYRIDIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE
Reactant of Route 2
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2-({4-CYANOBENZO[B]1,6-NAPHTHYRIDIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE

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